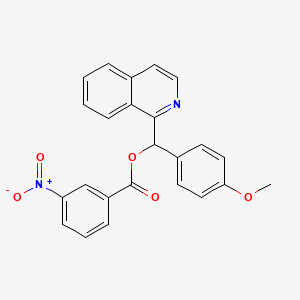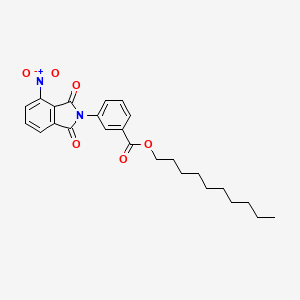![molecular formula C25H22N4O4S B11565868 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11565868.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Morpholine Substitution: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzothiazole derivative with the nitrobenzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole core.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is explored for its use in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it targets the enzyme DprE1, inhibiting its function and thereby preventing the synthesis of essential components of the bacterial cell wall . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar compounds to N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide include other benzothiazole derivatives such as:
1,3-Benzothiazole: The parent compound with a simpler structure.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Another derivative with different functional groups.
What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H22N4O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O4S/c1-16-6-7-17(25-27-20-4-2-3-5-23(20)34-25)14-21(16)26-24(30)19-15-18(29(31)32)8-9-22(19)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30) |
InChI Key |
MOIGZAKVTALJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11565788.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11565789.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11565790.png)

![2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11565794.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B11565796.png)
![3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11565798.png)
![2-Bromo-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11565805.png)
![4-(4-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11565806.png)
![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B11565815.png)

![2-[3-(1,3-Benzothiazol-2-yl)-5-benzyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11565817.png)

![1-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11565829.png)
